4-Bromo-5-ethyl-2-fluorophenol
Overview
Description
“4-Bromo-5-ethyl-2-fluorophenol” is a chemical compound with the molecular formula C8H8BrFO . It is used as an aryl fluorinated building block .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, 2-Bromo-4-fluorophenol was used in the preparation of 4,4-difluoro-2-bromo-cyclohexadienone and 6-(aminomethylphenoxy)benzoxaborole analogs . Another method involves the nucleophilic substitution of the 2,2′,4,4′-tetrabromodiphenyl iodonium chloride .Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom, a fluorine atom, and an ethyl group attached to a phenol ring . The exact mass of the molecule is 217.97426 g/mol .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 219.05 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound has a rotatable bond count of 1 . The topological polar surface area is 20.2 Ų .Scientific Research Applications
Synthesis and Chemical Properties
4-Bromo-5-ethyl-2-fluorophenol has been investigated in various contexts, primarily focusing on its synthesis and chemical properties. For instance, the fluorination of similar compounds like 2-bromo-4,5-dimethylphenol with xenon difluoride has been studied, highlighting methods of producing fluorinated phenols, which are structurally similar to this compound (Koudstaal & Olieman, 2010). Additionally, the compound has relevance in the synthesis of complex radiopharmaceuticals as demonstrated in the study of no-carrier-added 4-[18F]Fluorophenol synthesis (Ross, Ermert, & Coenen, 2011).
Applications in Polymer Chemistry
In polymer chemistry, derivatives of this compound have been utilized. For example, novel copolymers of styrene with ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, where compounds similar to this compound are used, have been synthesized and characterized (Kharas et al., 2016). These studies are crucial for understanding the potential of such compounds in developing new materials with unique properties.
Photoreaction Mechanisms
The photoreaction mechanisms of halogenated phenols, including compounds structurally related to this compound, have been explored. This includes studies on compounds like 4-bromo-2-chloro-6-fluorophenol, which help in understanding the photoreaction pathways and hydrogen-atom tunneling phenomena in these compounds (Nanbu, Sekine, & Nakata, 2012).
Antioxidant Properties
Research has also been conducted on the antioxidant properties of bromophenol derivatives, which are closely related to this compound. These studies reveal the potential application of these compounds in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).
Biotransformation Studies
Biotransformation of halophenols to halocatechols using Escherichia coli expressing specific hydroxylases has been investigated. These studies are significant in understanding the microbial metabolism of halogenated compounds and their potential applications in biotechnological processes (Coulombel et al., 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-5-ethyl-2-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-2-5-3-8(11)7(10)4-6(5)9/h3-4,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPCZZAYJRAENV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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